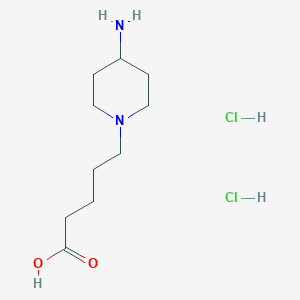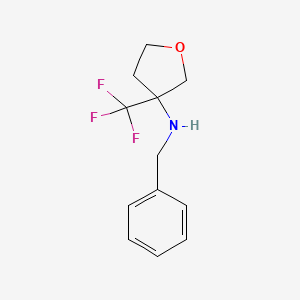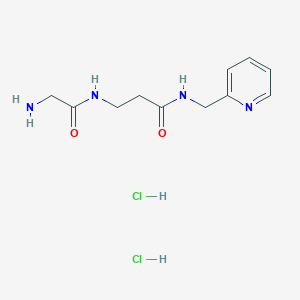
3-bromo-4-fluoro-1H-indol
Descripción general
Descripción
3-Bromo-4-fluoro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the substitution of bromine and fluorine atoms at the third and fourth positions of the indole ring, respectively. The unique combination of these substituents imparts distinct chemical and biological properties to the molecule.
Aplicaciones Científicas De Investigación
3-Bromo-4-fluoro-1H-indole has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
3-Bromo-4-fluoro-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their roles can vary widely depending on the specific receptor .
Mode of Action
The interaction of 3-Bromo-4-fluoro-1H-indole with its targets often results in significant changes in the function of the target. For instance, some indole derivatives have been found to inhibit the function of certain enzymes, thereby altering the biochemical processes that these enzymes are involved in .
Biochemical Pathways
3-Bromo-4-fluoro-1H-indole can affect a variety of biochemical pathways due to its ability to interact with multiple targets. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Bromo-4-fluoro-1H-indole may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of 3-Bromo-4-fluoro-1H-indole’s action can vary widely depending on the specific targets and pathways it affects. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain biochemicals, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-fluoro-1H-indole can be influenced by various environmental factors. For instance, certain conditions such as temperature and pH can affect the compound’s stability and activity . Additionally, the presence of other compounds in the environment can also influence the action of 3-Bromo-4-fluoro-1H-indole, potentially leading to synergistic or antagonistic effects.
Análisis Bioquímico
Biochemical Properties
3-bromo-4-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-bromo-4-fluoro-1H-indole, have been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds within the cell . These interactions highlight the potential of 3-bromo-4-fluoro-1H-indole in modulating biochemical pathways and cellular functions.
Cellular Effects
The effects of 3-bromo-4-fluoro-1H-indole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . In cancer cells, 3-bromo-4-fluoro-1H-indole may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 3-bromo-4-fluoro-1H-indole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, 3-bromo-4-fluoro-1H-indole may inhibit the activity of protein kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline the potential of 3-bromo-4-fluoro-1H-indole as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-4-fluoro-1H-indole can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term exposure of cells to 3-bromo-4-fluoro-1H-indole may result in adaptive responses, such as changes in gene expression and protein activity . These temporal effects highlight the importance of considering the stability and degradation of 3-bromo-4-fluoro-1H-indole in experimental settings.
Dosage Effects in Animal Models
The effects of 3-bromo-4-fluoro-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, 3-bromo-4-fluoro-1H-indole may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-bromo-4-fluoro-1H-indole is involved in several metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence the overall metabolic flux within the cell. Additionally, 3-bromo-4-fluoro-1H-indole may interact with other metabolic enzymes, affecting the levels of key metabolites and cofactors . Understanding the metabolic pathways of 3-bromo-4-fluoro-1H-indole is crucial for elucidating its biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-bromo-4-fluoro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cell, 3-bromo-4-fluoro-1H-indole can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the cellular and tissue-specific effects of 3-bromo-4-fluoro-1H-indole.
Subcellular Localization
The subcellular localization of 3-bromo-4-fluoro-1H-indole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 3-bromo-4-fluoro-1H-indole within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 3-bromo-4-fluoro-1H-indole is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the bromination of 4-fluoroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: In industrial settings, the production of 3-bromo-4-fluoro-1H-indole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high purity and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (bromine and fluorine) makes the indole ring more reactive towards electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled temperatures to achieve selective substitution.
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are used in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of 3-bromo-4-fluoro-1H-indole.
Nucleophilic Substitution: Products include substituted indoles with various functional groups replacing the bromine atom.
Cross-Coupling Reactions: Products include biaryl or alkyl-aryl compounds with extended conjugation and potential biological activity.
Comparación Con Compuestos Similares
3-Bromoindole: Lacks the fluorine substituent, resulting in different reactivity and biological activity.
4-Fluoroindole: Lacks the bromine substituent, affecting its chemical properties and applications.
3-Chloro-4-fluoro-1H-indole: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological effects.
Uniqueness: 3-Bromo-4-fluoro-1H-indole is unique due to the combined presence of bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule in various research and industrial applications .
Propiedades
IUPAC Name |
3-bromo-4-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNPQIRIYGLRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


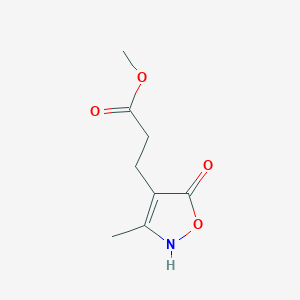
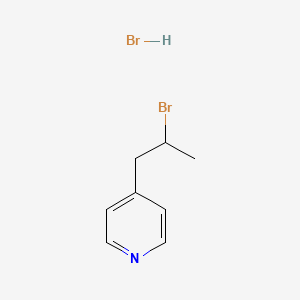
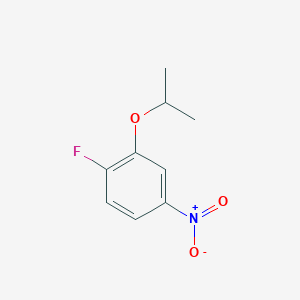
![3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine](/img/structure/B1448482.png)
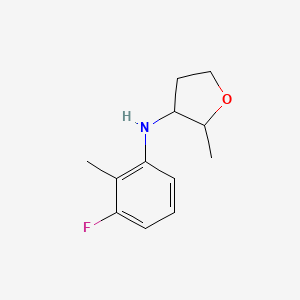
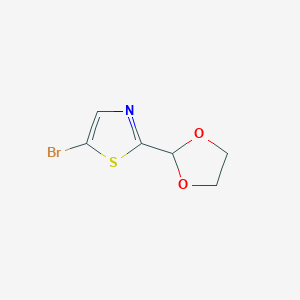
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1448486.png)
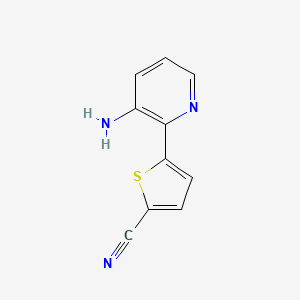
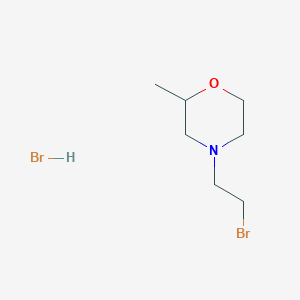
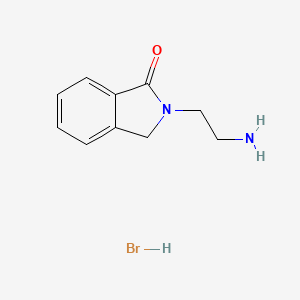
amine](/img/structure/B1448497.png)
